N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-methoxyphenyl)ethanediamide
Description
This compound features a pyrrolidine core substituted with a 4-methoxybenzenesulfonyl group at the 1-position and an ethanediamide linker connecting to a 3-methoxyphenyl moiety. The sulfonamide group enhances polarity, while the methoxy substituents influence electronic properties and solubility.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-17-8-10-19(11-9-17)31(27,28)24-12-4-6-16(24)14-22-20(25)21(26)23-15-5-3-7-18(13-15)30-2/h3,5,7-11,13,16H,4,6,12,14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGOSABZCKFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycles and Substituents
- Piperidine vs. Pyrrolidine Analogs :
describes a compound with a piperidin-1-yl group and bromopyrimidine, offering a six-membered ring versus the five-membered pyrrolidine in the target. Piperidine analogs often exhibit altered steric and electronic profiles, affecting binding kinetics . - Chromen-2-yl and Pyrazolo[3,4-d]pyrimidin-3-yl Groups :
The compound in contains a fused chromene-pyrimidine system, introducing planar aromaticity absent in the target. Such features enhance π-π stacking but reduce flexibility .
Sulfonamide and Amide Linkages
- Naphthalen-1-yl Sulfonamide () :
A bulkier naphthalene group replaces the 3-methoxyphenyl, increasing hydrophobicity and steric hindrance. This could reduce solubility but improve membrane permeability . - Triazine and Triazole Cores () :
Triazine-based compounds () feature nitrogen-rich cores, enhancing hydrogen bonding, while triazole derivatives () offer metabolic stability via bioisosteric replacement .
Table 1: Structural Features of Analogs
Physicochemical Properties
- Melting Points : reports a melting point of 175–178°C for a sulfonamide analog, suggesting similar thermal stability for the target .
- Spectroscopic Data : The ¹H NMR of ’s compound shows aromatic protons at δ 7.2–7.8 ppm, comparable to the target’s methoxyaryl signals .
- Solubility : Methoxy groups in both compounds improve aqueous solubility, but the sulfonamide in the target may enhance polarity further .
Crystallographic and Computational Analysis
Tools like SHELXL () are critical for resolving sulfonamide-containing structures. The target’s crystal packing may resemble ’s compound, which was refined using riding H-atom models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
